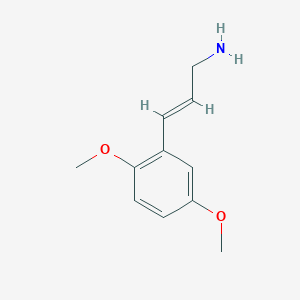
3-(2,5-Dimethoxyphenyl)prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dimethoxyphenyl)prop-2-en-1-amine is an organic compound with the molecular formula C11H15NO2 It is a derivative of phenethylamine and is characterized by the presence of two methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxyphenyl)prop-2-en-1-amine typically involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
-
Step 1: Formation of Nitroalkene
Reactants: 2,5-Dimethoxybenzaldehyde, Nitroethane
Catalyst: Base (e.g., sodium hydroxide)
Solvent: Ethanol
Conditions: Reflux
-
Step 2: Reduction of Nitroalkene to Amine
Reactants: Nitroalkene
Reducing Agent: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation
Solvent: Ether or ethanol
Conditions: Room temperature or mild heating
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethoxyphenyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or the double bond in the prop-2-en-1-amine moiety.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst (Pd/C)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives
Reduction: Saturated amines, reduced alkenes
Substitution: Halogenated derivatives, nitro compounds
Scientific Research Applications
3-(2,5-Dimethoxyphenyl)prop-2-en-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethoxyphenyl)prop-2-en-1-amine involves its interaction with various molecular targets and pathways. It is known to generate reactive oxygen species (ROS) in certain cellular environments, leading to oxidative stress and apoptosis in cancer cells . The compound may also interact with neurotransmitter receptors and enzymes, influencing neurological functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethoxyphenyl)prop-2-en-1-amine
- 3-(2,4-Dimethoxyphenyl)prop-2-en-1-amine
- 3-(2,5-Dimethoxyphenyl)prop-2-en-1-one
Uniqueness
3-(2,5-Dimethoxyphenyl)prop-2-en-1-amine is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. The presence of methoxy groups at the 2 and 5 positions enhances its electron-donating properties, making it more reactive in electrophilic aromatic substitution reactions compared to other similar compounds.
Properties
CAS No. |
791563-64-9 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-13-10-5-6-11(14-2)9(8-10)4-3-7-12/h3-6,8H,7,12H2,1-2H3/b4-3+ |
InChI Key |
UBLRPXQMWQHSKH-ONEGZZNKSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/CN |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















